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Buparlisib (BKM120) is built on a pyrimidine core scaffold [1]. This core is substituted with:

¢ A morpholino group at the 2-position, which is critical for binding to the kinase's hinge region
through a key hydrogen bond with Val882 [1].

e An aminopyridyl moiety at the 6-position, which forms hydrogen bonds with Asp836, Asp841, and
Tyr867 in the PI3K binding pocket [1].

¢ A substituent at the 4-position, which was identified as a flexible site for modifications to improve
potency and drug-like properties [1].

A pivotal study deconvoluted Buparlisib's dual activity by making minimal, single-atom changes to its core
[2]. This research led to derivatives with discrete biological activities, which are summarized in the table

below.

Table 1: Buparlisib Derivatives with Separated Activities

Core
Compound . . N
Structure Primary Activity Key Finding
Name
Change
Buparlisib Pyrimidine Dual: PI3K inhibition & Antiproliferative action is dominated by
(BKM120) Microtubule microtubule-dependent mitotic arrest [2].

destabilization
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Core
Compound ) o o
Name Structure Primary Activity Key Finding
Change
MTD147 Pyrimidine - Primarily Microtubule Minimal PI3K inhibition; triggers
Pyridine Destabilization phosphorylation of Histone H3, nuclear
DNA condensation, and G2/M arrest [2].
PQR309 Pyrimidine - Primarily Pan-PI3K No detectable microtubule-destabilizing
Triazine Inhibition activity; arrests cells in the G1/S phase

2].

The following diagram illustrates the core structure of Buparlisib and the sites of modification that define its
SAR.
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Buparlisib core structure and key modification sites.

Structural Optimization and Activity Data

Further SAR exploration focused on hybridizing Buparlisib's structure by replacing the C4 morpholine
moiety with sulfonyl side chains found in mTOR inhibitors [1]. This strategy successfully generated potent
dual PI3K/mTOR inhibitors. The table below summarizes the inhibitory activity (IC50) of key compounds
against PI3K isoforms and mTOR.

Table 2: In Vitro Inhibitory Activity (IC50 in nM) of Buparlisib and Key Derivatives [1]
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R2 (on
Compound R1 (on sulfone) ( PIBKa PISBKB PI3Ky PIBKdO mTOR
pyridyl)
Buparlisib - -CFs 52 [3] 166 116 262 >10,000
(3] (3] (3] (1]
Compound Cyclopropyl -CFs 16 314 288 240 1,680
6
Compound Cyclopropyl / (S)-3- -CFs 16 264 164 197 2,090
11 Methylmorpholine
Compound Cyclopropyl / (S)-3- -F 20 376 204 46 189
26 Methylmorpholine

Key findings from this optimization include:

e The cyclopropyl ring on the sulfone chain helps maintain potent PI3Ka inhibition [1].

e Replacing the trifluoromethyl group (-CF3s) on the C6 aminopyridyl moiety with a fluorine atom (-F)
dramatically enhances inhibition of mTOR and PI3Kd, leading to a potent dual inhibitor profile [1].

e Compound 26 exhibited superior in vivo antitumor efficacy in an HT-29 xenograft model compared to
Buparlisib [1].

Key Experimental Protocols

To evaluate the activity of PI3K inhibitors like Buparlisib and its derivatives, several standard in vitro and
cellular assays are used. The methodologies for key experiments cited in the search results are outlined

below.

1. PI3K Enzyme Inhibition Assay

e Purpose: To measure the direct inhibition of PI3K catalytic activity.

¢ Typical Protocol: Recombinant PI3K enzyme is incubated with the test compound and substrates
(PIP2 and ATP). The reaction product (PIP3) is quantified using methods like ELISA or a mobility shift
assay. The IC50 value (concentration that inhibits 50% of enzyme activity) is calculated from dose-

response curves [1].

2. Cell Proliferation/Viability Assay (MTT Assay)
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e Purpose: To determine the anti-proliferative effects of compounds on cancer cell lines.

o Typical Protocol: Cells are seeded in multi-well plates and treated with a range of compound
concentrations for a set period (e.g., 72 hours). MTT reagent is added, which is metabolized by living
cells to a purple formazan product. The absorbance is measured, and the IC50 value for growth
inhibition is determined [4] [1].

3. Immunoblotting (Western Blotting)

¢ Purpose: To analyze the effect of compounds on signaling pathways by detecting protein
phosphorylation and expression levels.
e Typical Protocol:

o Cell Lysis & Protein Extraction: Treated cells are lysed on ice using RIPA or NP-40-based
buffer supplemented with protease and phosphatase inhibitors [4].

o Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a
nitrocellulose or PVDF membrane.

o Antibody Probing: Membranes are probed with primary antibodies (e.g., against p-AKT
Ser473, p-S6, p-GSK3[3, p-4EBPL1, or cleaved caspase-3) and subsequently with HRP-
conjugated secondary antibodies [5] [4].

o Detection: Signal is detected using chemiluminescence, demonstrating pathway modulation
and apoptosis induction [4].

4. Apoptosis Assays

¢ Annexin V/Propidium lodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI,
then analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/Pl-) and late
apoptotic/necrotic cells [3] [5].

e Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry. A sub-G1 peak
indicates apoptotic cells with fragmented DNA [5].

5. Microtubule Dynamics Assay

e Purpose: To assess the off-target microtubule-destabilizing effect of compounds like Buparlisib and
MTD147.

e Typical Protocol: Reconstituted microtubules are observed in the presence of compounds.
Parameters like microtubule growth rate and catastrophe frequency are measured. In cells,
microtubule dynamics can be tracked using GFP-tagged markers like EB3 [2].

6. X-ray Crystallography

e Purpose: To determine the atomic structure of compounds bound to their targets (e.g., tubulin or
PI3K), providing a structural basis for SAR.
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e Application: Crystal structures of Buparlisib and MTD147 in complex with tubulin revealed that they
bind to the colchicine site, explaining their microtubule-destabilizing activity [2].

The following diagram visualizes the primary workflow for the cellular and mechanism-based assays.
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Experimental workflow for evaluating Buparlisib derivatives.

Future Directions and Clinical Relevance

Understanding Buparlisib's SAR has direct implications for drug development. The separation of its on-
target (PI3K) and off-target (microtubule) activities provides a clear strategy to design next-generation
inhibitors with improved safety profiles [2]. Furthermore, the successful development of dual PI3K/mTOR
inhibitors from the Buparlisib scaffold highlights a promising approach to overcome resistance mechanisms

in cancer therapy [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6047022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5347140/
https://www.sciencedirect.com/science/article/abs/pii/S096808962400467X
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0133610
https://www.nature.com/articles/s41598-017-10555-z
https://www.smolecule.com/products/b548230#buparlisib-structure-activity-relationship
https://www.smolecule.com/products/b548230#buparlisib-structure-activity-relationship
https://www.smolecule.com/products/b548230#buparlisib-structure-activity-relationship
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548230?utm_src=pdf-bulk
https://www.smolecule.com/products/s548230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s548230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

